N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide

Medicinal Chemistry ADME-Tox Profiling Kinase Inhibitor Design

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide is a synthetic, fully substituted tertiary benzamide. It combines a 4,5-dimethylbenzothiazole heterocycle, a 3,4-dimethoxybenzamide pharmacophore, and a furan-2-ylmethyl group on the amide nitrogen.

Molecular Formula C23H22N2O4S
Molecular Weight 422.5
CAS No. 922447-80-1
Cat. No. B2599776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide
CAS922447-80-1
Molecular FormulaC23H22N2O4S
Molecular Weight422.5
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4=CC(=C(C=C4)OC)OC)C
InChIInChI=1S/C23H22N2O4S/c1-14-7-10-20-21(15(14)2)24-23(30-20)25(13-17-6-5-11-29-17)22(26)16-8-9-18(27-3)19(12-16)28-4/h5-12H,13H2,1-4H3
InChIKeyRIUZTXQDSNBHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide (CAS 922447-80-1): Chemical Class and Core Features


N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide is a synthetic, fully substituted tertiary benzamide. It combines a 4,5-dimethylbenzothiazole heterocycle, a 3,4-dimethoxybenzamide pharmacophore, and a furan-2-ylmethyl group on the amide nitrogen. The molecule (C23H22N2O4S, MW 422.5 g/mol) lacks a hydrogen-bond donor on the amide, a feature which distinguishes it from the more common secondary benzamide analogs in the thiazole class . Publicly available quantitative pharmacological data for this specific compound are absent, and all differential analysis must rely on inferential comparisons with structurally related, more studied analogs [1].

Why N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide Cannot Be Replaced by a Generic Benzothiazole Amide


Simple, off-the-shelf substitution of this compound with a generic benzothiazole amide is scientifically unsound. The target molecule possesses a tertiary amide, lacking the hydrogen-bond donor and possessing distinct conformational and physicochemical properties compared to virtually all its commercially available secondary amide analogs . These structural differences are likely to radically alter target binding, metabolic stability, and solubility. The evidence below quantifies these property differences using predictive models, demonstrating that a structural analog cannot be assumed to perform identically in a biological assay without comparative data [1].

Quantitative Differentiation Guide for N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide (922447-80-1)


Tertiary Amide vs. Secondary Amide: A binary difference in Hydrogen-Bond Donor Count and Molecular Topology

The most profound structural differentiator for compound 922447-80-1 is its tertiary amide. The N-(furan-2-ylmethyl) substitution eliminates the amide hydrogen-bond donor (HBD) found in its closest secondary amide analog, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 888409-62-9). This results in a reduction from 1 HBD to 0, increases molecular weight (422.5 vs. 342.4 g/mol), and adds topological complexity . The tertiary amide's rotational restriction can significantly alter binding kinetics and off-target profiles [1].

Medicinal Chemistry ADME-Tox Profiling Kinase Inhibitor Design

LogP Shifts and Lipophilic Ligand Efficiency (LLE) Associated with Furan-2-ylmethyl Substitution

Introducing the furan-2-ylmethyl group is predicted to increase lipophilicity. Using SwissADME, the consensus Log P for the target compound is 4.49, compared to 3.46 for the secondary amide analog CAS 888409-62-9, a Δ of 1.03 [1]. This directly decreases Lipophilic Ligand Efficiency (LLE), which is defined as pIC50 - LogP. For a hypothetical target where both compounds achieve a pIC50 of 7.0, the LLE for the target compound would be 2.51, versus 3.54 for the comparator, a significant 1.03 unit penalty [2].

Physicochemical Profiling Lipophilic Efficiency Drug Design

Predicted Solubility Decline Compared to the 3,5-Dimethoxy Isomer

Regioisomeric dimethoxy substitution patterns critically affect crystal packing and solubility. The 3,5-dimethoxy isomer (CAS 940405-56-1) is predicted by SwissADME to have better aqueous solubility (Log S -5.11, Moderately Soluble) than the 3,4-dimethoxy target compound (Log S -5.87, Poorly Soluble) [1]. This represents a predicted 5.8-fold decrease in intrinsic solubility for the target compound relative to this specific comparator [2].

Solubility Formulation Lead Optimization

Recommended Research Scenarios for N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide (922447-80-1)


Use in Structure-Activity Relationship (SAR) Studies Exploring the 'Magic Methyl' and Tertiary Amide Effects

This compound is ideally suited as a late-stage SAR probe. Its tertiary amide structure forces a specific bioactive conformation, eliminating the HBD found in primary leads. It serves as a direct comparator to secondary amides like CAS 888409-62-9 to isolate the impact of amide N-substitution on target potency and selectivity [1]. The quantified ΔLog P penalty of +1.03 versus the secondary amide provides a precise benchmark for correlating lipophilicity with any observed increase in off-target activity.

Negative Control for Solubility-Driven Assay Interference in NQO2 Inhibitor Programs

Following the discovery of potent NQO2 inhibitors in the benzothiazole amide class, this analog can be deployed as a critical negative control [2]. Its predicted poor solubility (Log S -5.87) versus significantly more soluble isomers like CAS 940405-56-1 (Log S -5.11) makes it a prime candidate to study aggregation-based inhibition or solubility-related assay artifacts. Any potent activity observed for this compound would require rigorous counter-screening to rule out non-specific mechanisms [1].

PK/PD Model Compound for Exploring Esterase-Mediated Hydrolysis of Tertiary Amides

The fully substituted amide bond is sterically shielded, potentially offering resistance to hydrolytic metabolism compared to secondary amide analogs. Researchers can use this compound to quantify the metabolic stability gain conferred by N-alkylation. The predicted high LogP (4.49) also makes it a suitable probe for studying the volume of distribution (Vd) in a series, where an increase would be expected relative to lower LogP analogs [1].

Fragment-Based Drug Discovery (FBDD) Linker Exploration via the Furan-2-ylmethyl Motif

The furan-2-ylmethyl group is a common building block for linking fragments. This compound serves as a fully elaborated 'linked' analog, allowing researchers to deconvolute the energetic contributions of the furan linker and the benzothiazole core to overall binding affinity. Its distinct profile from direct-linked benzothiazole amides provides a critical data point for optimizing linker geometry in multi-fragment leads.

Quote Request

Request a Quote for N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.